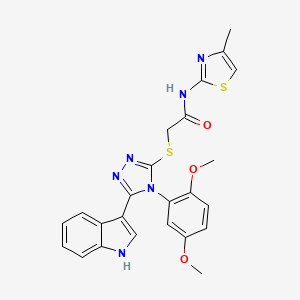
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3S2 and its molecular weight is 506.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a novel hybrid molecule that combines multiple pharmacophoric elements, including triazole and thiazole moieties. This unique structure suggests potential biological activities across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.046 to 3.11 μM against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Triazole derivative A | 0.046 | S. aureus |
| Triazole derivative B | 0.125 | E. coli |
| Triazole derivative C | 0.68 | MRSA |
Anticancer Activity
The anticancer potential of triazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The hybrid nature of the target compound may enhance its efficacy through multiple mechanisms of action.
A study reported that certain triazole derivatives exhibited cytotoxicity against several cancer cell lines with IC50 values as low as 10 μM . The presence of the indole and thiazole components is believed to contribute to this activity by promoting apoptosis and inhibiting tumor growth.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Indole-Triazole Hybrid A | 10 | HeLa |
| Indole-Thiazole Hybrid B | 15 | MCF-7 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole-containing compounds have also been investigated. The inhibition of pro-inflammatory cytokines has been observed in several studies involving related compounds. This suggests that the target compound may modulate inflammatory pathways effectively.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into a series of thioether-linked triazoles found that modifications at the phenyl ring significantly influenced antimicrobial potency. The study concluded that electron-donating groups enhanced activity against resistant strains .
- Case Study on Anticancer Effects : Another research effort focused on the synthesis and evaluation of triazole-based hybrids indicated that the combination of indoles with triazoles led to enhanced cytotoxicity against breast cancer cells compared to individual components .
Propiedades
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3S2/c1-14-12-34-23(26-14)27-21(31)13-35-24-29-28-22(17-11-25-18-7-5-4-6-16(17)18)30(24)19-10-15(32-2)8-9-20(19)33-3/h4-12,25H,13H2,1-3H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKSIIQAMBEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














